molecular formula C10H13ClF3NO B2541887 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride CAS No. 1797943-59-9

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride

Cat. No.: B2541887
CAS No.: 1797943-59-9
M. Wt: 255.67
InChI Key: HFTXCXIQRNDZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H12F3NO·HCl. It is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethoxy Phenyl Intermediate: The initial step involves the introduction of the trifluoromethoxy group onto a phenyl ring. This can be achieved through a nucleophilic aromatic substitution reaction using trifluoromethoxy anion and a suitable phenyl halide.

    Amination: The next step involves the introduction of the amine group. This can be done through a reductive amination reaction where the trifluoromethoxy phenyl intermediate is reacted with a suitable amine source in the presence of a reducing agent.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
  • 2-[4-(Methoxy)phenyl]propan-2-amine hydrochloride
  • 2-[4-(Chloromethoxy)phenyl]propan-2-amine hydrochloride

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications compared to its analogs .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTXCXIQRNDZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.